molecular formula C17H17NO2 B2605930 1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one CAS No. 439148-58-0

1-[4-(Benzyloxy)phenyl]pyrrolidin-2-one

Cat. No. B2605930
M. Wt: 267.328
InChI Key: PANOEHAZOBSAPS-UHFFFAOYSA-N
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Patent
US07235581B2

Procedure details

6.2 g (23.2 mmol) 1-(4-benzyloxy-phenyl)-pyrrolidin-2-one is dissolved in 200 ml THF. 3 drops of acetic acid are added and the solution is hydrogenated for 5 hours at RT and normal pressure in presence of 0.62 g palladium 10% on charcoal. Filtration and concentration gives a semisolid material. Chromatography (silica gel, dichloromethane/methanol 95:5) yields 2.73 g (66%) of a brownish solid. MS: m/e=175.9 (M−H).
Quantity
6.2 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0.62 g
Type
catalyst
Reaction Step Four
Yield
66%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])=[CH:11][CH:10]=1)C1C=CC=CC=1.ClCCl.CO>C1COCC1.C(O)(=O)C.[Pd]>[OH:8][C:9]1[CH:14]=[CH:13][C:12]([N:15]2[CH2:19][CH2:18][CH2:17][C:16]2=[O:20])=[CH:11][CH:10]=1 |f:1.2|

Inputs

Step One
Name
Quantity
6.2 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=CC=C(C=C1)N1C(CCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
dichloromethane methanol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCl.CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C(C)(=O)O
Step Four
Name
Quantity
0.62 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration and concentration
CUSTOM
Type
CUSTOM
Details
gives a semisolid material

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC=C(C=C1)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.73 g
YIELD: PERCENTYIELD 66%
YIELD: CALCULATEDPERCENTYIELD 66.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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